2-Azido-4-nitrophenol
Description
2-Azido-4-nitrophenol (C₆H₃N₃O₃) is a nitrophenol derivative featuring an azido (-N₃) group at the ortho position and a nitro (-NO₂) group at the para position relative to the hydroxyl (-OH) group. This compound is notable for its role in biochemical studies, particularly in photoaffinity labeling of proteins. The azido group enables covalent crosslinking upon ultraviolet (UV) irradiation, making it a critical tool for mapping binding sites in enzymes like mitochondrial Complex V . Its nitro group enhances electrophilicity, facilitating interactions with electron-rich biological targets.
Properties
CAS No. |
33354-58-4 |
|---|---|
Molecular Formula |
C6H4N4O3 |
Molecular Weight |
180.12 g/mol |
IUPAC Name |
2-azido-4-nitrophenol |
InChI |
InChI=1S/C6H4N4O3/c7-9-8-5-3-4(10(12)13)1-2-6(5)11/h1-3,11H |
InChI Key |
ADNFOEYTXBJEDT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=[N+]=[N-])O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=[N+]=[N-])O |
Other CAS No. |
33354-58-4 |
Synonyms |
2-azido-4-nitrophenol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-azido-4-nitrophenol, differing in substituents, isotopic labeling, or ionic forms. Key comparisons are outlined below:
4-Nitrophenol (C₆H₅NO₃)
- Structure : Lacks the azido group; nitro and hydroxyl groups are para-positioned.
- Properties: Lower molecular weight (139.11 g/mol vs. 181.12 g/mol) and higher acidity (pKa ~7.1) due to the unmodified phenol group.
- Applications: Used as a pH indicator and enzyme substrate (e.g., alkaline phosphatase assays). Unlike this compound, it lacks photoreactive utility .
4-Nitrophenol Sodium Salt Dihydrate (C₆H₄NNaO₃·2H₂O)
- Structure : Ionic form with a sodium counterion.
- Properties: Enhanced water solubility (>300 g/L at 20°C) compared to this compound, which is likely hydrophobic due to the azido group.
- Applications : Preferred for aqueous-phase reactions, such as spectrophotometric assays .
4-Nitrophenol-2,3,5,6-d₄ (C₆D₄HNO₃)
- Structure : Deuterated at four positions on the aromatic ring.
- Properties: Nearly identical reactivity to 4-nitrophenol but used in isotopic tracing (NMR, mass spectrometry). The deuterium substitution reduces vibrational interference in spectroscopic studies, a feature absent in this compound .
2-Nitroanisole (C₇H₇NO₃)
- Structure : Methoxy (-OCH₃) replaces the hydroxyl group; nitro at ortho.
- Properties: Lower acidity (pKa ~10.5) due to the electron-donating methoxy group. Unlike this compound, it is non-reactive under UV light.
2-Azido-1-(4-Nitrophenyl)Ethanone (C₈H₆N₄O₃)
- Structure : Ketone (-CO-) replaces the hydroxyl group; azido and nitro groups are para.
- The ketone may participate in nucleophilic reactions, diverging from this compound’s electrophilic nitro-hydroxyl system.
Data Table: Comparative Analysis
| Property | This compound | 4-Nitrophenol | 4-Nitrophenol Sodium Salt | 2-Azido-1-(4-Nitrophenyl)Ethanone |
|---|---|---|---|---|
| Molecular Weight | 181.12 g/mol | 139.11 g/mol | 197.12 g/mol | 206.16 g/mol |
| Key Groups | -OH, -N₃, -NO₂ | -OH, -NO₂ | -ONa, -NO₂ | -CO-, -N₃, -NO₂ |
| Solubility | Low (organic solvents) | Moderate (H₂O) | High (H₂O) | Low (organic solvents) |
| Photoreactivity | Yes (azido) | No | No | No |
| Primary Use | Protein labeling | pH indicator | Aqueous assays | Crystallography |
Key Research Findings
Photoaffinity Labeling: this compound’s azido group forms covalent bonds with mitochondrial Complex V proteins under UV light, identifying uncoupler-binding sites critical for ATP synthesis .
Stability: The nitro group stabilizes the aromatic ring against electrophilic substitution, enhancing shelf life compared to non-nitrated azido compounds.
Synthetic Challenges: Ortho-substitution introduces steric hindrance, complicating synthesis relative to para-substituted analogs like 4-nitrophenol .
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